Fmoc-DL-Phe-DL-Arg-OH

Description

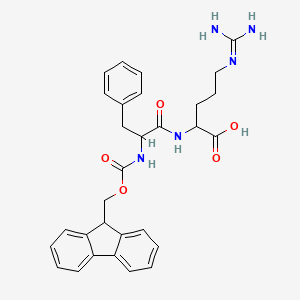

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYSKDDWEYRSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Fmoc Dl Phe Dl Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-DL-Phe-DL-Arg-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. mdpi.com The synthesis of this compound via SPPS involves a series of controlled coupling and deprotection steps.

Optimization of Coupling Conditions for DL-Phenylalanine and DL-Arginine Incorporations

The formation of the peptide bond between phenylalanine and arginine is a critical step that requires optimized coupling conditions to ensure high yield and purity. Coupling reagents, also known as activators, are essential for this process as the direct reaction between an amine and a carboxylic acid is slow. wikipedia.org A variety of coupling reagents are available, each with different efficiencies and potential side reactions. wikipedia.org

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HBTU. wikipedia.orgnih.govrsc.orgluxembourg-bio.com To enhance coupling efficiency and suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are often employed. wikipedia.orgnih.gov The choice of solvent also plays a role, with N,N-dimethylformamide (DMF) being traditional, while greener alternatives like N-butylpyrrolidinone (NBP) are being explored. rsc.orgresearchgate.net For instance, a strategy for incorporating Fmoc-Arg(Pbf)-OH using DIC and OxymaPure in NBP at 45°C has been developed to improve efficiency. researchgate.net

| Coupling Reagent | Additive | Solvent | Key Considerations |

| DIC | HOBt, OxymaPure | DMF, NBP | Efficient, but can lead to side reactions if not controlled. nih.govresearchgate.net |

| HBTU | HOBt | DMF | Commonly used for standard and difficult couplings. rsc.orgsigmaaldrich.com |

| PyBOP | HOBt | DMF | Effective for sterically hindered amino acids. sigmaaldrich.com |

| DEPBT | None | Dichloromethane (B109758) | Shown to reduce racemization significantly in solution-phase. luxembourg-bio.com |

Protecting Group Considerations for Arginine Side Chain in Fmoc SPPS

The guanidinium (B1211019) group of arginine is highly basic and requires protection during Fmoc-based SPPS to prevent side reactions and improve solubility. nih.govresearchgate.net The choice of protecting group is critical as it must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but readily cleavable at the end of the synthesis, typically with strong acid like trifluoroacetic acid (TFA). nih.govgoogle.com

The most widely used protecting group for arginine in Fmoc SPPS is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. advancedchemtech.comreddit.com It offers good protection and is removable with TFA. advancedchemtech.com Other sulfonyl-based protecting groups include the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) and pentamethylchroman-6-sulfonyl (Pmc) groups, though Pbf is generally preferred due to its increased acid lability. nih.govgoogle.com The use of di-Boc protection on the guanidinium group has also been explored. researchgate.net One of the main challenges with these protecting groups is the potential for side reactions, such as the alkylation of tryptophan residues by the cleaved protecting group, which can be mitigated by using scavengers during cleavage. google.compeptide.com

| Protecting Group | Abbreviation | Cleavage Condition | Advantages | Disadvantages |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA advancedchemtech.com | Widely used, good lability. advancedchemtech.comreddit.com | Can lead to side reactions with Trp if not scavenged properly. google.com |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Stronger acid than for Pbf | - | Slower cleavage kinetics. nih.gov |

| Pentamethylchroman-6-sulfonyl | Pmc | TFA | - | Extended deprotection times may be needed. google.com |

| Di-tert-butoxycarbonyl | (Boc)2 | TFA | - | Can be prone to incomplete protection or side reactions. researchgate.netresearchgate.net |

Racemization Control in the Synthesis of DL-Dipeptides

Racemization, the conversion of an L- or D-amino acid into a mixture of both enantiomers, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate. wikipedia.orghighfine.com The activation of the carboxylic acid group of the amino acid being coupled is the primary step where racemization can occur. highfine.com

The use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov However, the choice of coupling reagent and additives is paramount for minimizing this side reaction. highfine.com Additives such as HOBt and HOAt are known as racemization suppressants. wikipedia.orghighfine.com They react with the activated amino acid to form an active ester, which is less prone to racemization. wikipedia.org Certain amino acids, like cysteine and histidine, are particularly susceptible to racemization. peptide.com While this compound uses a racemic mixture of amino acids, controlling unintended racemization is still important to ensure the desired diastereomeric product is the major component. Research has shown that coupling reagents like DEPBT can be highly effective in preventing racemization, particularly in solution-phase synthesis. luxembourg-bio.com

Solution-Phase Synthetic Approaches for this compound Precursors

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides. wikipedia.org In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each step. wikipedia.org For a dipeptide like this compound, a solution-phase approach would involve coupling an N-terminally protected Fmoc-DL-phenylalanine with a C-terminally protected DL-arginine derivative. The protecting group on the arginine C-terminus would then be selectively removed to yield the final product.

Titanium tetrachloride (TiCl4) has been demonstrated as an effective coupling agent in the solution-phase synthesis of dipeptides, often accelerated by microwave irradiation. mdpi.com This method has shown compatibility with various N-terminal protecting groups, including Fmoc. mdpi.com

Chemo- and Regioselective Derivatization of this compound

Once synthesized, this compound can be further modified at its N-terminus or C-terminus to introduce new functionalities.

N-Terminal and C-Terminal Functionalization

N-Terminal Functionalization: The N-terminus of a peptide, bearing a free amino group after Fmoc deprotection, is a common site for modification. However, in the case of this compound, the N-terminus is blocked by the Fmoc group. To functionalize the N-terminus, the Fmoc group would first need to be removed, typically with a mild base like piperidine (B6355638). google.com The newly exposed amino group of the phenylalanine residue can then be reacted with various reagents to introduce labels, linkers, or other moieties.

C-Terminal Functionalization: The C-terminus of this compound is a free carboxylic acid, making it a target for various chemical modifications. It can be activated, for example with carbodiimides, and then reacted with amines to form amides or with alcohols to form esters. Selective C-terminal modification in the presence of other carboxyl groups (like those on aspartic or glutamic acid side chains, which are not present in this dipeptide) can be challenging but various strategies have been developed. nist.gov For instance, the C-terminal carboxyl group can be converted into a more reactive species to facilitate conjugation to other molecules or surfaces. nist.gov

Side-Chain Modifications of Phenylalanine and Arginine Residues

The functional side chains of phenylalanine and arginine within a peptide sequence offer opportunities for post-synthetic modifications to introduce novel functionalities or to study structure-activity relationships.

Phenylalanine Residue Modifications:

The aromatic ring of phenylalanine is a target for various chemical modifications. One notable approach is the palladium-catalyzed C-H functionalization for the olefination of phenylalanine residues. This method allows for the introduction of a styrene (B11656) reaction partner and is compatible with common amino acid protecting groups. The success of this reaction often depends on the bidentate coordination of the peptide to the catalyst. For instance, olefination tends to occur at phenylalanine residues in the middle or at the C-terminus of a peptide chain, but not at the N-terminus where C-H activation may be geometrically less favorable.

Another strategy involves the introduction of substituents onto the phenyl ring to alter the peptide's properties. For example, halogenated phenylalanine derivatives, such as Fmoc-Phe(4-Cl)-OH and Fmoc-Phe(4-F)-OH, can be synthesized and incorporated into peptides. pnas.org These modifications can influence the peptide's conformation and biological activity. Furthermore, non-natural amino acids like diphenylalanine can be used to replace phenylalanine, offering different steric and electronic properties. researchgate.net

Arginine Residue Modifications:

The guanidinium group of the arginine side chain presents a unique set of challenges and opportunities for chemical modification due to its high pKa. Direct labeling of the arginine side chain is less common compared to modifications of other amino acid residues like lysine (B10760008) or cysteine. nih.gov

One method for arginine modification involves the use of dicarbonyl compounds, such as 1,2-cyclohexanedione, which react with the guanidinium group. acs.orgresearchgate.net Another approach is the conversion of arginine to citrulline through deimination, which changes the charged guanidinium group to a neutral urea (B33335) group. nih.gov This modification can impact the secondary structure of the peptide. nih.gov More advanced techniques aim for the selective carbonylation of arginine residues, converting them into glutamate-5-semialdehyde, which can then serve as a handle for further functionalization. acs.org

The following table summarizes various side-chain modification strategies for phenylalanine and arginine residues found in peptides.

| Amino Acid | Modification Type | Reagents/Method | Outcome |

| Phenylalanine | C-H Olefination | Pd-catalyst, Styrene derivatives | Introduction of an olefin group to the phenyl ring |

| Halogenation | Synthesis of halogenated Phe precursors (e.g., Fmoc-Phe(4-Cl)-OH) | Incorporation of halogen atoms on the phenyl ring pnas.org | |

| Substitution | Use of non-natural amino acids (e.g., diphenylalanine) | Altered steric and electronic properties of the side chain researchgate.net | |

| Oxidation | Cold plasma-derived reactive oxygen species | Introduction of oxygen atoms, potential ring cleavage aip.org | |

| Arginine | Dicarbonyl Condensation | 1,2-Cyclohexanedione (CHD) | Modification of the guanidinium group acs.orgresearchgate.net |

| Deimination | Enzymatic or chemical methods | Conversion of guanidinium to a neutral urea group (Citrulline) nih.gov | |

| Carbonylation | 9,10-phenanthrenequinone | Conversion to glutamate-5-semialdehyde acs.org | |

| Acylation | Use of Barton's base and an acylating agent | Direct labeling of the guanidinium group nih.gov |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of peptides, including dipeptides like this compound, has traditionally been associated with low atom economy and significant environmental impact. However, there is a growing emphasis on developing more sustainable and "green" synthetic methods.

Atom Economy in Peptide Synthesis:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comjocpr.com In traditional solid-phase peptide synthesis (SPPS), the atom economy is often poor due to the use of large excesses of protected amino acids and coupling reagents to drive the reactions to completion. tandfonline.com The use of protecting groups, such as Fmoc and side-chain protecting groups like Pbf for arginine, also contributes to waste, as these groups are removed in later steps. tandfonline.comchempep.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.org

For the synthesis of this compound, a high atom economy would be achieved if all the atoms from the starting materials, Fmoc-DL-Phe-OH and DL-Arg-OH, are incorporated into the final product. However, the use of coupling agents and protecting groups significantly reduces the atom economy.

Green Chemistry in Peptide Synthesis:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, several areas are being addressed to improve its green credentials.

Solvents: A major concern in peptide synthesis is the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). tandfonline.comdoaj.orgrsc.org Research is focused on finding greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). tandfonline.comresearchgate.net Some studies have also explored solvent mixtures to achieve the desired solubility and reactivity. tandfonline.com

Reagents: The development of more efficient and less hazardous coupling reagents is another key area. Additionally, strategies that minimize the need for protecting groups, such as using unprotected amino acids where possible, can significantly improve the greenness of the synthesis. Current time information in Tiranë, AL.

The following table compares traditional and greener approaches in the context of Fmoc-based peptide synthesis.

| Aspect | Traditional Approach | Greener Alternative |

| Solvents | DMF, NMP, DCM tandfonline.comdoaj.org | 2-MeTHF, CPME, NBP, Anisole/NOP mixtures tandfonline.comtandfonline.comresearchgate.net |

| Reagents | Large excess of protected amino acids and coupling reagents tandfonline.com | Use of unprotected amino acids, more efficient coupling agents (e.g., T3P®) Current time information in Tiranë, AL.mdpi.com |

| Protecting Groups | Extensive use of side-chain protecting groups (e.g., Pbf for Arg) chempep.com | Minimal protection strategies, use of more labile protecting groups |

| Process | Multiple washing and isolation steps tandfonline.com | One-pot synthesis, microwave-assisted synthesis ejbiotechnology.infocem.com |

Conformational and Structural Analysis of Fmoc Dl Phe Dl Arg Oh and Its Assemblies

Spectroscopic Probes for Molecular Conformation

Spectroscopic techniques are invaluable for elucidating the conformation of peptides in both their monomeric and aggregated states.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing critical insights into the secondary structure of peptides. mdpi.com For self-assembling systems, CD can reveal the formation of ordered structures like β-sheets, α-helices, and β-turns, as well as the chiral arrangement of aromatic groups. nih.govreading.ac.uk

For an Fmoc-peptide, the CD spectrum is a composite of signals from the peptide backbone and the Fmoc chromophore itself. researchgate.net The Fmoc group typically displays signals between 260 and 310 nm due to its aromatic nature. reading.ac.uk The peptide backbone conformation is generally assessed in the far-UV region (190-250 nm). A negative band around 217-220 nm is a characteristic signature of β-sheet structures, which are common in self-assembled Fmoc-peptides. researchgate.netmdpi.com

The analysis of Fmoc-DL-Phe-DL-Arg-OH is complicated by its racemic nature. A true racemic mixture of a single chiral molecule is CD-silent. However, this compound is a mixture of four distinct diastereomers: Fmoc-L-Phe-L-Arg-OH, Fmoc-D-Phe-D-Arg-OH, Fmoc-L-Phe-D-Arg-OH, and Fmoc-D-Phe-L-Arg-OH. The L,L and D,D peptides are enantiomers and would produce mirror-image CD spectra, while the L,D and D,L diastereomers would each have unique spectra. nih.gov The resulting bulk CD spectrum would be a complex sum of these contributions, making a straightforward interpretation of secondary structure challenging. Nevertheless, the spectrum would serve as a unique fingerprint for the specific conformational landscape adopted by the mixture during self-assembly. Studies on peptides incorporating D-amino acids have shown that such substitutions significantly influence turn conformations and hairpin formation, which would be reflected in the CD signal. dtic.mil

| Wavelength Range (nm) | Probable Assignment | Expected Observation for this compound Assemblies |

| 260 - 310 | π-π transitions of the Fmoc group | Complex signals resulting from the sum of diastereomeric contributions, indicating chiral ordering of the fluorenyl moieties. reading.ac.uk |

| ~217 - 220 | β-sheet secondary structure (n→π* transition) | A potential minimum in this region, though its intensity and exact position would be an average of all diastereomers present, indicating β-sheet formation is a likely driver of assembly. researchgate.net |

| ~195 - 200 | β-sheet or random coil (π→π* transition) | A positive band in this region is typical for β-sheets, but its interpretation would be complicated by the racemic nature. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. dtic.mil Through the analysis of chemical shifts, coupling constants, and through-space correlations from experiments like NOESY, the conformation of the peptide backbone and side chains can be elucidated. uzh.ch

For this compound, a ¹H NMR spectrum would provide detailed information. The aromatic region (δ 7.0-8.0 ppm) would contain signals from the 13 protons of the Fmoc group and the 5 protons of the phenylalanine ring. The amide proton signals (typically δ 7.5-8.5 ppm) and the α-proton signals (δ ~4.0-4.5 ppm) are particularly sensitive to the peptide backbone conformation. The complex multiplet for the arginine side chain would appear further upfield. Given the diastereomeric mixture, signal overlap would be expected, but 2D NMR techniques like COSY and TOCSY could resolve the individual spin systems.

Below is a table of predicted ¹H NMR chemical shifts for this compound, compiled from data for its constituent parts in deuterated solvents.

| Proton Type | Predicted Chemical Shift (δ ppm) in DMSO-d₆ | Notes |

| Arginine NH (side chain) | ~8.1 | Broad signals, sensitive to pH and hydrogen bonding. |

| Amide NH (backbone) | ~7.9 (Phe), ~7.5 (Arg) | Position is highly dependent on hydrogen bonding and conformation. rsc.org |

| Fmoc Aromatic CH | 7.2 - 7.9 | A series of doublets and triplets characteristic of the fluorenyl group. rsc.orgscienceopen.com |

| Phenylalanine Aromatic CH | 7.1 - 7.3 | Multiplet corresponding to the phenyl ring. rsc.org |

| Fmoc CH & CH₂ | ~4.2 - 4.3 | Multiplet from the H9 proton and the CH₂ linker. rsc.org |

| α-CH (Phe, Arg) | ~4.1 - 4.4 | Position indicates backbone conformation. |

| β-CH₂ (Phe) | ~2.8 - 3.1 | Multiplet, sensitive to side-chain rotameric state. rsc.org |

| β, γ, δ-CH₂ (Arg) | ~1.4 - 1.7, ~3.1 | Complex multiplets of the arginine side chain. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the hydrogen bonding environment and secondary structure of peptides. nih.govresearchgate.net The Amide I band (arising primarily from C=O stretching) is the most informative region for secondary structure analysis. researchgate.net

In self-assembled peptide nanostructures, the formation of extended intermolecular hydrogen bonds, particularly in β-sheets, gives rise to a characteristic Amide I peak at a low frequency, typically between 1620 and 1640 cm⁻¹. acs.org In contrast, unordered or random coil conformations show a broader band around 1645-1655 cm⁻¹. The carbonyl group of the Fmoc moiety also contributes to the spectrum, usually with a peak near 1700 cm⁻¹. acs.org For this compound, it is highly probable that its self-assembly into hydrogels or other aggregates would be driven by the formation of intermolecular β-sheets, which would be clearly identifiable in its FTIR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

| ~1620 - 1640 | Amide I (C=O stretch) | Indicates strong intermolecular hydrogen bonding, characteristic of a β-sheet structure. acs.orggoogle.com |

| ~1645 - 1655 | Amide I (C=O stretch) | Characteristic of a random coil or disordered conformation, expected for the monomer in solution. |

| ~1520 - 1550 | Amide II (N-H bend, C-N stretch) | Also sensitive to secondary structure, complements Amide I analysis. |

| ~1700 - 1715 | C=O stretch | Carbonyl of the Fmoc-carbamate group. acs.org |

| ~3300 | Amide A (N-H stretch) | A lower frequency indicates N-H participation in hydrogen bonding. rsc.org |

Structural Characterization of Self-Assembled Architectures

While spectroscopy probes molecular-level conformation, microscopy and diffraction techniques are essential for characterizing the larger, supramolecular structures that result from self-assembly.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology of self-assembled nanostructures. nih.gov Studies on a vast array of Fmoc-amino acids and Fmoc-dipeptides have revealed a common propensity to form elongated, high-aspect-ratio structures. These are typically described as nanofibers, nanoribbons, or nanotubes, with diameters ranging from a few to several tens of nanometers and lengths extending to many micrometers. acs.orgresearchgate.net

For example, Fmoc-Phe forms mixtures of straight and twisted fibrils, while Fmoc-Arg tends to form plate-like crystals under certain conditions. reading.ac.uk More complex structures, such as the triple-stranded helical nanofiber observed for Fmoc-FFY, have also been resolved at high resolution using cryo-EM. acs.org It is reasonable to predict that this compound would also form fibrillar networks. The racemic nature of the peptide may introduce structural defects or kinks, potentially leading to a more entangled and less rigid fibrous network, which could be beneficial for forming robust, injectable hydrogels. acs.org

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the periodic, repeating distances within a material, providing insight into the molecular packing. nih.gov For self-assembled peptides, XRD patterns of dried or fibrous samples typically show several characteristic reflections. rsc.orgrsc.org

The presence of β-sheet secondary structure gives rise to a reflection corresponding to a d-spacing of approximately 4.7 Å, which represents the distance between adjacent peptide strands within a sheet. acs.org A reflection at ~3.5 Å is often attributed to the distance between stacked aromatic rings (π–π stacking), a key interaction for Fmoc-containing peptides. rsc.org Larger d-spacings, often in the range of 20-30 Å, are also observed and are typically assigned to the diameter of the nanofiber or the lamellar stacking distance between ribbons. acs.orgnih.gov The use of a racemic mixture in this compound would likely result in broader diffraction peaks compared to an enantiopure sample, indicating a lower degree of crystallinity and a more disordered or amorphous packing arrangement. acs.org

| d-spacing (Å) | Structural Feature | Relevance to this compound |

| ~20 - 30 | Lamellar stacking / Fibril diameter | Represents the overall size of the primary self-assembled nanostructure. acs.org |

| ~10 | Inter-sheet distance | Distance between stacked β-sheets, mediated by side chains. |

| ~4.7 | Inter-strand distance | A hallmark of β-sheet formation, representing the hydrogen-bonding distance between peptide backbones. nih.gov |

| ~3.5 | π–π stacking distance | Characteristic distance between the planar Fmoc groups, indicating a major stabilizing interaction. rsc.org |

Influence of DL-Stereochemistry on Molecular Packing and Supramolecular Chirality

The stereochemistry of the constituent amino acids in a peptide sequence is a critical determinant of its three-dimensional structure, molecular packing, and self-assembly behavior. The introduction of both D- and L-amino acids within the same peptide, as in this compound, results in a heterochiral sequence. While direct crystallographic and detailed self-assembly studies specifically for this compound are not extensively available in peer-reviewed literature, the influence of such DL-stereochemistry can be understood by examining foundational principles and studies on analogous Fmoc-protected and uncapped chiral peptides.

The presence of alternating or mixed stereochemistry profoundly affects the peptide backbone's conformational preferences and the way molecules pack in the solid state or in solution. Homochiral peptides (composed of all L- or all D-amino acids) often adopt regular secondary structures that facilitate ordered self-assembly into well-defined, one-dimensional (1D) nanostructures like fibers and ribbons. nih.govacs.org In contrast, the introduction of a residue with opposite chirality disrupts this regularity. For instance, studies on dipeptides where an L-residue is replaced by a D-residue have shown a major impact on self-assembly, drastically restricting the structural diversity and polymorphism that is observed in the homochiral equivalent. upc.edu

A key finding in related systems is that heterochirality can shift the preference for intermolecular arrangement. Theoretical calculations on fluorenyl-capped dipeptides revealed that the heterochiral (D-Phe-L-Phe) version has a significantly higher stability in an antiparallel β-sheet disposition compared to the homochiral (L-Phe-L-Phe) analogue. upc.edu This preference is attributed to more favorable packing that can accommodate the opposing stereocenters. This alteration in packing directly influences the resulting morphology. For example, pure L- or D-phenylalanine enantiomers self-assemble into long nanofibers, whereas the racemic DL-mixture inhibits this 1D growth, leading instead to the formation of two-dimensional (2D), sheet-like crystalline structures. nih.govacs.orgresearchgate.net This difference arises because racemic systems can form centrosymmetric dimers through head-to-tail hydrogen bonding and face-to-face π–π stacking, a packing motif not available to the pure enantiomers. nih.gov The large, aromatic Fmoc group, however, adds another layer of complexity, as its strong tendency for π-π stacking can dominate the self-assembly process, sometimes enabling even racemic mixtures of Fmoc-amino acids to form hydrogels. researchgate.netresearchgate.net

The following table summarizes the expected differences in molecular packing and supramolecular structure between a hypothetical homochiral peptide and a heterochiral or racemic peptide, based on principles from related systems.

| Property | Homochiral Peptide (e.g., all-L) | Heterochiral/Racemic Peptide (e.g., D-L or DL) | Rationale / Supporting Evidence |

| Preferred Intermolecular Packing | Tends to favor parallel β-sheet arrangements. | Exhibits a strong preference for antiparallel β-sheet arrangements and the formation of centrosymmetric dimers. | Studies on fluorenyl-capped dipeptides show heterochiral sequences are more stable in an antiparallel layout. upc.edu Racemic mixtures of amino acids often form centrosymmetric crystal structures. nih.govacs.org |

| Primary Driving Interactions | Intermolecular hydrogen bonds and π-π stacking interactions between aromatic rings (Fmoc and Phenylalanine). | Similar driving forces, but the packing arrangement is altered to maximize stability, for instance, through the formation of a distinct hydrophobic core. upc.eduresearchgate.netmdpi.com | The fundamental non-covalent interactions remain the same, but their geometric arrangement is dictated by stereochemistry. upc.edu |

| Resulting Supramolecular Morphology | High propensity to form 1D nanostructures such as nanofibers, nanotubes, and helical ribbons. | Tends to inhibit 1D growth, favoring the formation of 2D crystalline flakes, plates, or sometimes amorphous aggregates. | Pure enantiomers of phenylalanine form fibers, while the racemic mixture forms flake-like structures. acs.org |

| Expression of Supramolecular Chirality | Chirality is typically transferred from the molecular to the supramolecular level, resulting in observably chiral nanostructures. | Often leads to the formation of achiral (centrosymmetric) assemblies, resulting in a loss or significant reduction of supramolecular chirality. | The change in backbone chirality can restrict self-assembly pathways, leading to less polymorphic and often achiral structures. upc.edu |

Biomolecular Interactions and Mechanistic Studies of Fmoc Dl Phe Dl Arg Oh

Investigation of Peptide-Enzyme Interactions

The interactions between Fmoc-DL-Phe-DL-Arg-OH and enzymes provide fundamental insights into how enzymes recognize their substrates and the mechanisms by which they can be inhibited. The presence of both D and L forms of the amino acids introduces stereochemical complexity that significantly influences these interactions.

The process by which an enzyme recognizes and binds to this compound is a complex interplay of various non-covalent forces, dictated by the three-dimensional structure and chemical properties of the enzyme's active site. biorxiv.org The large, nonpolar Fmoc group can facilitate initial binding by fitting into hydrophobic pockets near the active site. chinesechemsoc.org The phenylalanine residue adds to these hydrophobic interactions, while the arginine residue's positively charged guanidinium (B1211019) group can form powerful electrostatic interactions and hydrogen bonds with negatively charged or polar residues within the enzyme's binding pocket. nih.govsqu.edu.om

Research on proteases often suggests a multi-step binding process. An initial long-range electrostatic attraction, guided by the arginine residue, brings the peptide to the enzyme. This is followed by conformational adjustments in both the peptide and the enzyme to maximize hydrophobic and hydrogen bonding interactions, resulting in a stable enzyme-substrate complex. The DL-stereochemistry of the phenylalanine and arginine residues can lead to binding that does not result in a catalytic reaction, where the peptide acts as a competitive inhibitor by occupying the active site.

Fluorescence spectroscopy is a widely used method to probe active site accessibility. The natural fluorescence of tryptophan residues in an enzyme's active site can be diminished, or "quenched," when the Fmoc-peptide binds nearby. The extent of this quenching provides information about the proximity of the peptide to these tryptophan residues and its penetration into the active site. Additionally, computational methods like molecular dynamics simulations are used to model and visualize the dynamic process of the peptide binding to the enzyme, offering a theoretical understanding that complements experimental observations.

Molecular Recognition Phenomena with Protein Targets

This compound also interacts with a range of other proteins besides enzymes. Understanding these molecular recognition events is important for its potential use in fields like drug design and biomaterials.

The strength of the interaction, or binding affinity, between this compound and protein targets is quantified using various biophysical techniques. nih.govacs.orgbiorxiv.org The choice of technique depends on the specific properties of the molecules involved. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding event. malvernpanalytical.com It provides a comprehensive thermodynamic profile of the interaction, including the dissociation constant (KD), which is a measure of binding affinity, as well as the enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index on a sensor chip surface as the peptide binds to a protein that has been immobilized on the chip. malvernpanalytical.com This technique allows for the real-time monitoring of both the association and dissociation of the complex, from which the binding affinity can be calculated.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This method measures changes in the rate of hydrogen-deuterium exchange in the protein's backbone upon peptide binding. d-nb.info Regions of the protein that are involved in the interaction will be protected from exchange, and this information can be used to map the binding site and determine the binding affinity. d-nb.info

These methods provide quantitative data essential for comparing the binding strengths of different peptides and for understanding how their structure relates to their binding activity.

| Methodology | Principle | Key Parameters Determined |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. malvernpanalytical.com | Dissociation Constant (KD), Enthalpy (ΔH), Entropy (ΔS) malvernpanalytical.com |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized ligand. malvernpanalytical.com | Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (KD) malvernpanalytical.com |

| HDX-Mass Spectrometry | Measures changes in hydrogen-deuterium exchange rates upon binding. d-nb.info | Binding site identification, Dissociation Constant (KD) d-nb.info |

This table provides a summary of common methodologies used to determine binding affinity.

The guanidinium group of the arginine residue is a critical component for the molecular recognition of this compound. This group is positively charged across a broad pH range and can engage in multiple types of non-covalent interactions. nih.govnih.gov

Electrostatic Interactions: The most direct interaction is the formation of salt bridges with negatively charged amino acid residues on the protein surface, such as aspartate and glutamate. squ.edu.om These are strong, long-range interactions that play a significant role in the initial attraction between the peptide and the protein. nih.gov

Cation-π Interactions: The planar, electron-rich guanidinium group can interact with the aromatic side chains of tryptophan, tyrosine, and phenylalanine residues on the protein target. pnas.orgrsc.org In this type of interaction, the positive charge of the guanidinium group is attracted to the electron cloud of the aromatic ring. nih.gov The strength and geometry of these interactions are highly dependent on the specific binding site. pnas.orgnih.gov Arginine's ability to form these interactions is often more significant in a solvent environment compared to other cationic residues like lysine (B10760008). nih.gov

The phenylalanine residue contributes a non-polar, aromatic side chain that is important for interactions within hydrophobic regions of protein targets.

Hydrophobic Interactions: The binding of the phenylalanine side chain into a hydrophobic pocket on a protein surface is a thermodynamically favorable process that helps to drive the formation of the protein-peptide complex. squ.edu.om

π-π Stacking Interactions: The aromatic ring of phenylalanine can stack against other aromatic residues (such as phenylalanine, tyrosine, and tryptophan) on the protein. researchgate.netacs.org These interactions, which can occur in either a parallel or T-shaped orientation, are sensitive to the geometry of the binding site. acs.orgnih.gov The large aromatic system of the Fmoc group can also participate in or influence these stacking interactions. The interplay of these hydrophobic and π-π stacking interactions is often crucial for the precise orientation of the peptide within the protein's binding site. researchgate.netnih.gov

| Interacting Residue in this compound | Functional Group | Type of Interaction | Potential Interacting Protein Residues |

| Arginine | Guanidinium Group | Electrostatic (Salt Bridge) | Aspartate, Glutamate squ.edu.om |

| Arginine | Guanidinium Group | Cation-π | Tryptophan, Tyrosine, Phenylalanine pnas.orgrsc.org |

| Phenylalanine | Aromatic Ring | Hydrophobic | Alanine, Valine, Leucine, Isoleucine squ.edu.om |

| Phenylalanine | Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan researchgate.netacs.org |

This table outlines the key non-covalent interactions involving the amino acid residues of this compound.

Influence of Dipeptide Sequence and Stereochemistry on Biological Recognition (excluding in vivo or clinical efficacy)

The specific dipeptide sequence and the stereochemistry of the constituent amino acids are critical determinants of a peptide's three-dimensional structure and, consequently, its ability to engage in specific biological recognition events. While direct mechanistic studies on this compound are not extensively available in peer-reviewed literature, the influence of its core components—the N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the Phenylalanine-Arginine (Phe-Arg) sequence, and the DL-DL stereochemical configuration—can be inferred from research on analogous compounds. These studies collectively underscore the profound impact of sequence and chirality on non-covalent interactions with biological targets such as enzymes and receptors.

The dipeptide sequence, Phe-Arg, is recognized in various biological contexts. The aromatic side chain of Phenylalanine (Phe) and the positively charged guanidinium group of Arginine (Arg) can participate in a range of non-covalent interactions, including hydrophobic, cation-π, and electrostatic interactions, which are fundamental to molecular recognition. For instance, peptides containing Phe and Arg at the C-terminus are known to be important for binding to angiotensin-converting enzyme (ACE). The presence of aromatic and basic residues is a key factor in the inhibitory activity of such peptides.

Stereochemistry plays a pivotal role in the biological recognition of peptides. The spatial arrangement of side chains, dictated by the D- or L-configuration of the α-carbons, is crucial for achieving a complementary fit with a chiral binding pocket of a protein. The use of D-amino acids, as in this compound, results in a peptide that is conformationally distinct from its all-L counterpart. Research on various peptides has demonstrated that substituting an L-amino acid with its D-enantiomer can drastically alter biological activity. This can range from a complete loss of function to enhanced activity or even a switch in biological function. For example, studies on Fmoc-dipeptide inhibitors of butyrylcholinesterase have shown that the relative positioning of side chains, which is dependent on the amino acid sequence and stereochemistry, is as critical as the presence of favorable binding groups for inhibitory potential. calstate.edu The altered geometry of a DL-DL dipeptide compared to an LL dipeptide would present the Phe and Arg side chains in a different spatial orientation, leading to a distinct interaction profile with a chiral receptor or enzyme active site.

The introduction of D-amino acids can also confer resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. While this effect is primarily relevant to in vivo stability, it is a direct consequence of altered biological recognition by proteases.

To illustrate the critical nature of sequence and stereochemistry, data from studies on related dipeptides and their interactions with biological systems are presented below. These tables showcase how minor changes in sequence or stereochemistry can lead to significant differences in biological recognition and activity.

Table 1: Influence of Dipeptide Sequence on Butyrylcholinesterase (BChE) Inhibition

This table presents data on the inhibition of BChE by different Fmoc-dipeptides, highlighting how the sequence of amino acids affects inhibitory potency.

| Compound | Inhibition Constant (K_i) | Notes |

| Fmoc-Leu-Leu-OH | Lowest K_i (Best Inhibitor) | Demonstrates strong inhibition. |

| Fmoc-Lys-Leu-OH | Low K_i | Shows significant inhibition, highlighting the importance of residue position. |

| Fmoc-Leu-Lys-OH | Higher K_i than other tested peptides | Indicates that the sequence inversion significantly reduces inhibitory activity. calstate.edu |

| Fmoc-Lys-Lys-OH | Intermediate K_i | Shows moderate inhibition. |

Data adapted from studies on Fmoc-dipeptide inhibitors. calstate.edu The specific K_i values are not provided in the source, but the relative ranking of inhibitory potential is described.

Table 2: Effect of Stereochemistry on Antimicrobial Activity of a Model Peptide

This table illustrates how changing the stereochemistry of amino acids in a peptide sequence can impact its biological activity against different types of bacteria. The data is from analogues of the antimicrobial peptide Hy-a1, where modifications were made to the N-terminus.

| Peptide Analogue (Modification at N-terminus) | Activity against Gram-negative bacteria (e.g., E. coli) | Activity against Gram-positive bacteria (e.g., B. subtilis) |

| Wild Type (L-amino acids) | Active | Active |

| Acetyl group addition | Inactive | Active |

| Asp (L-aspartic acid) addition | Inactive | Active |

| Lys (L-lysine) addition | Sustained or Increased Activity | Sustained or Increased Activity |

Supramolecular Chemistry and Engineered Assemblies of Fmoc Dl Phe Dl Arg Oh

Self-Assembly Principles and Driving Forces

The spontaneous organization of Fmoc-DL-Phe-DL-Arg-OH from a soluble state into a structured, sample-spanning hydrogel network is dictated by several key non-covalent interactions. These forces, including hydrogen bonding, π-π stacking, and a combination of hydrophobic and electrostatic effects, work in concert to stabilize the final assembled architecture. acs.org

Hydrogen bonding is a fundamental interaction responsible for the structural integrity of peptide-based hydrogels. In systems analogous to this compound, hydrogen bonds between the peptide backbones are crucial for the formation of stable, repeating secondary structures, most commonly anti-parallel β-sheets. nih.govfrontiersin.org The amide groups (-C=O and -N-H) along the dipeptide backbone act as hydrogen bond donors and acceptors, facilitating the creation of an extended, sheet-like arrangement. frontiersin.org

Furthermore, the Fmoc group itself, specifically its carbamate (B1207046) linkage, can participate in hydrogen bonding, contributing to the unidirectional growth of fibrils. nih.gov The side chain of arginine, with its guanidinium (B1211019) group, and the C-terminal carboxylic acid group provide additional, potent sites for hydrogen bonding, both with other peptide molecules and with the surrounding water molecules, further reinforcing the gel network. The pH of the solution plays a critical role in modulating these interactions by altering the protonation state of the arginine and carboxyl groups. frontiersin.org

Aromatic π-π stacking is a primary driving force for the initiation of self-assembly in Fmoc-peptide systems. rsc.orgfrontiersin.org The large, planar surface of the fluorenyl group on the Fmoc moiety provides a strong impetus for intermolecular stacking, a phenomenon widely observed in Fmoc-amino acids and Fmoc-dipeptides. bath.ac.ukacs.org This interaction significantly reduces the solubility of the molecule in water, promoting aggregation. nih.gov Molecular dynamics studies and wide-angle X-ray scattering (WAXS) on similar gels suggest that Fmoc groups assemble with a characteristic π-π stacking distance of less than 4 Å. bath.ac.uk

Hydrophobic interactions play a crucial role in the self-assembly process in aqueous solutions. The fluorenyl and phenyl groups are inherently hydrophobic, and their aggregation minimizes their exposure to water, which is an entropically favorable process. rsc.orgnih.gov This hydrophobic collapse is often the initial step that brings the peptide molecules into close enough proximity for the more specific hydrogen bonding and π-π stacking interactions to take over and direct the formation of ordered structures. frontiersin.org

Electrostatic interactions are also critical, particularly due to the presence of the arginine residue. At neutral pH, the guanidinium group of arginine is positively charged, while the C-terminal carboxylic acid is negatively charged. These opposing charges can lead to strong intramolecular or intermolecular electrostatic attractions (salt bridges), which can stabilize the folded conformation of the peptide and mediate the lateral association of nanofibers. However, at very low or high pH, electrostatic repulsion between like charges (e.g., between protonated arginine groups at low pH) could destabilize the assembly, highlighting the pH-responsive nature of these hydrogels. frontiersin.orgunibo.it The balance between attractive and repulsive electrostatic forces is a key parameter that can be tuned to control the gelation process. acs.org

Formation and Characterization of Hydrogel Systems

The formation of a hydrogel from a solution of this compound can typically be triggered by a change in environmental conditions, such as a shift in pH (the "pH-switch" method) or a solvent switch. acs.orgnih.gov For instance, dissolving the peptide at a high pH deprotonates the carboxylic acid, ensuring solubility, and subsequent neutralization by adding an acid like glucono-δ-lactone (GdL) triggers protonation and initiates self-assembly into a gel. ucd.iemdpi.com The resulting material is a viscoelastic solid, comprising a high water content (often >99%) entrapped within a three-dimensional network of self-assembled nanofibers. bath.ac.uk

The mechanical properties of peptide hydrogels are paramount for their application in areas like tissue engineering and drug delivery. These properties are typically quantified using oscillatory rheology. A key indicator of gel formation is when the storage modulus (G'), which represents the elastic (solid-like) component, exceeds the loss modulus (G''), which represents the viscous (liquid-like) component. unibo.it The magnitude of G' is a direct measure of the hydrogel's stiffness or mechanical rigidity.

For hydrogels formed from analogous Fmoc-dipeptides, the storage modulus can vary significantly depending on the concentration of the gelator, the pH, and the specific amino acid sequence. Studies on related systems show that the inclusion of aromatic residues and charged groups can significantly impact mechanical strength.

Table 1: Representative Rheological Properties of Analogous Fmoc-Peptide Hydrogels

| Compound/System | Concentration (wt%) | Storage Modulus (G') (Pa) | Measurement Conditions | Source(s) |

| Fmoc-3,5F-Phe | 0.5% | ~10,000 | Solvent switch (DMSO), 25 °C | mdpi.com |

| Fmoc-Phe | 0.5% | < 1,000 | Solvent switch (DMSO), 25 °C | mdpi.comresearchgate.net |

| Fmoc-Phe-Phe-OH / Fmoc-Lys-OH | 0.5% | > 1,000 | pH switch | bath.ac.uk |

| Bolamphiphile + Arginine | 2.0% | ~40,000 | Amino acid trigger | unibo.it |

This table presents data from similar but not identical compounds to illustrate the range of mechanical properties observed in Fmoc-peptide hydrogels. The specific values for this compound may differ.

The data indicates that modifications such as fluorination or the inclusion of specific amino acids like lysine (B10760008) or arginine can enhance the mechanical rigidity of the hydrogel network by orders of magnitude. bath.ac.ukunibo.itmdpi.com The presence of arginine in this compound is expected to contribute favorably to the gel's mechanical strength through strong electrostatic and hydrogen bonding interactions. unibo.it

The macroscopic properties of the hydrogel are a direct result of its underlying nanoscale architecture. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to visualize the morphology of the self-assembled structures. In virtually all studied cases of gelling Fmoc-peptides, the fundamental structural motif is the nanofiber. mdpi.comanu.edu.au

These nanofibers are formed by the hierarchical assembly of the peptide monomers, first into β-sheet-rich filaments, which then associate laterally to form elongated fibers or twisted ribbons. nih.govucd.ie The dimensions of these fibers can vary, but they typically have diameters in the range of tens of nanometers and can extend for micrometers in length. mdpi.comreading.ac.uk The entanglement and cross-linking of this dense fibrillar network are what immobilize the solvent and give the hydrogel its form and mechanical stability.

Table 2: Nanofiber Morphology in Analogous Fmoc-Peptide Hydrogel Systems

| Compound/System | Assembly Method | Average Fiber Diameter (nm) | Microscopic Technique | Source(s) |

| Fmoc-3,5F-Phe | Solvent Switch (DMSO) | ~30 | TEM | mdpi.com |

| Fmoc-3,4F-Phe | Solvent Switch (DMSO) | ~45 | TEM | mdpi.com |

| Fmoc-Phe | Solvent Switch (DMSO) | ~175 | TEM | mdpi.com |

| Co-assembled Fmoc-SAPs | pH Switch | ~13.1 | TEM | anu.edu.au |

| Nap-L-Ala-Z-ΔPhe-G-R-G-D-G-OH | pH Switch | ~23 | TEM, STEM | reading.ac.uk |

This table provides morphological data from related peptide systems to exemplify the typical nanofiber structures formed. The morphology of this compound hydrogels would depend on the specific assembly conditions.

The morphology of the nanofibers, such as their thickness, persistence length, and degree of entanglement, directly influences the rheological properties of the bulk hydrogel. For instance, thinner, more entangled fibrils often lead to stronger and more rigid gels compared to thicker, more sparsely distributed fibers. mdpi.com

Synergistic Effects in Multi-Component Hydrogel Systems

Multi-component hydrogels, formed by the co-assembly of two or more different building blocks, can exhibit emergent properties and enhanced functionalities not seen in their individual components. researchgate.net The incorporation of this compound into such systems is anticipated to produce significant synergistic effects, primarily due to its amphiphilic and ionic character.

The Arginine residue, with its positively charged guanidinium group, can engage in strong electrostatic interactions with anionic co-gelators. For instance, studies on the co-assembly of oppositely charged Fmoc-amino acids, such as Fmoc-(L)-Glutamic acid and L-Arginine, demonstrate that simple acid-base interactions are a primary driver for hydrogel formation. researchgate.net It is therefore expected that co-assembling this compound with an anionic gelator, like Fmoc-DL-Aspartic acid or Fmoc-DL-Glutamic acid, would result in a hydrogel with significantly enhanced mechanical properties compared to the single components. The charge neutralization would reduce electrostatic repulsion and promote a more robust and interconnected fibrous network.

Furthermore, the hydrophobic Phenylalanine residue can interact with other non-polar or aromatic molecules. In a multi-component system, this compound could synergistically assemble with other hydrophobic Fmoc-amino acids (like Fmoc-Phe) or dipeptides (like Fmoc-Phe-Phe). reading.ac.uknih.gov In this scenario, the synergy would arise from a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, potentially leading to hydrogels with tunable properties. The ratio of the components could be varied to precisely control characteristics like stiffness, porosity, and gelation kinetics. For example, increasing the proportion of a more hydrophobic component might enhance the gel's rigidity but decrease its water retention capacity.

The table below illustrates a hypothetical synergistic effect on the mechanical stiffness (Storage Modulus, G') of a multi-component hydrogel system involving this compound and an anionic co-gelator, based on principles observed in similar systems. researchgate.net

| Component(s) | Molar Ratio | Expected Storage Modulus (G') | Expected Gelation Outcome |

| This compound | 100% | Low (or no gel formation) | Weak gel or precipitate |

| Anionic Co-Gelator (e.g., Fmoc-DL-Glu-OH) | 100% | Low (or no gel formation) | Weak gel or precipitate |

| This compound + Anionic Co-Gelator | 1:1 | High | Stable, self-supporting hydrogel |

| This compound + Anionic Co-Gelator | 2:1 | Moderate | Stable hydrogel |

| This compound + Anionic Co-Gelator | 1:2 | Moderate | Stable hydrogel |

Design of Functional Supramolecular Materials (excluding specific applications like drug delivery/tissue regeneration products)

The design of novel supramolecular materials from a single building block like this compound is governed by the intricate balance of the various non-covalent forces at play. acs.org The functionality of the resulting material is an emergent property of its self-assembled nanostructure.

The primary driving forces for the assembly of this compound are:

π-π Stacking: Both the Fmoc group and the phenyl ring of Phenylalanine are aromatic and will stack to minimize contact with water, forming the core of the assembled fibers. reading.ac.uk

Hydrophobic Interactions: The phenyl group of Phenylalanine contributes significant hydrophobicity, further promoting aggregation in an aqueous environment. acs.org

Electrostatic Interactions & Hydrogen Bonding: The peptide backbone provides sites for hydrogen bonding (amide C=O and N-H groups). Crucially, the guanidinium group of Arginine is a powerful hydrogen bond donor and, being protonated at neutral pH, introduces positive charges that can lead to electrostatic repulsion between molecules. However, in the presence of counter-ions (like the carboxylate of another molecule), it can form strong salt bridges, which are a combination of electrostatic attraction and hydrogen bonding. researchgate.netreading.ac.uk

The use of a DL-racemic mixture for both amino acid residues is a key design choice that profoundly influences the supramolecular structure. While enantiomerically pure (L-L or D-D) peptides often form well-ordered, chiral structures like helical nanofibers, racemic mixtures can lead to different outcomes. Research on racemic Fmoc-amino acid derivatives has shown the formation of both left- and right-handed helices within the same system or the formation of achiral, crystalline, plate-like structures. researchgate.net For this compound, the random incorporation of four different stereoisomers (L-Phe-L-Arg, D-Phe-D-Arg, L-Phe-D-Arg, D-Phe-L-Arg) would likely frustrate long-range chiral order, potentially favoring flatter, ribbon-like or crystalline sheet structures over twisted fibrils.

By manipulating the environmental conditions, one can tune the self-assembly and thus the material's properties.

pH: Adjusting the pH will alter the protonation state of the C-terminal carboxylic acid and the Arginine side chain. At low pH, both would be protonated, leading to strong electrostatic repulsion and likely disassembly of the material. At high pH, the carboxylate would be deprotonated, allowing for strong ionic interactions with the persistently cationic Arginine side chain, potentially stabilizing the assembled structure.

Ionic Strength: The addition of salt can screen electrostatic repulsions between the cationic Arginine groups, which may promote closer packing and lead to more condensed, rigid material structures.

The following table summarizes the non-covalent interactions integral to the design of functional materials from this compound.

| Interaction Type | Contributing Moiety | Role in Self-Assembly | Tunability Factor |

| π-π Stacking | Fmoc group, Phenylalanine ring | Primary driving force for aggregation; stabilizes fibril core. | Solvent polarity, Temperature |

| Hydrophobic Effect | Phenylalanine side chain | Sequesters non-polar groups away from water, promoting assembly. | Temperature, Additives |

| Hydrogen Bonding | Peptide backbone, Arginine side chain | Provides directional bonding, crucial for forming extended networks. | pH, Temperature |

| Electrostatic Interaction | Arginine side chain (cationic), Carboxylate terminus (anionic) | Can be repulsive (cation-cation) or attractive (cation-anion salt bridge), dictating intermolecular spacing and stability. | pH, Ionic Strength |

Computational and Theoretical Investigations of Fmoc Dl Phe Dl Arg Oh

Molecular Dynamics Simulations for Conformational Landscape and Assembly Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecules. For Fmoc-dipeptides, MD simulations are instrumental in mapping the conformational landscape and observing the dynamics of self-assembly into larger supramolecular structures.

Detailed research findings from MD studies on analogous Fmoc-dipeptides, such as Fmoc-dialanine (Fmoc-AA), reveal that these molecules can spontaneously assemble into ordered fibril structures. figshare.comnih.govacs.org Simulations show that the process is heavily driven by the stacking of the hydrophobic Fmoc groups, which typically form a core in the resulting fibril, while also having some exposure to water, creating an amphiphilic surface. figshare.comnih.gov These computational models have demonstrated that, contrary to some earlier hypotheses for short peptides, extensive β-sheet-like hydrogen bonding is not always the dominant stabilizing factor. Instead, the combination of π-π stacking from the Fmoc moieties, inter-residue hydrogen bonds, and crucial hydrogen bonding with surrounding water molecules plays a more significant role in stabilizing the final fibrillar assembly. figshare.comacs.org

While specific MD simulation data for Fmoc-DL-Phe-DL-Arg-OH is not extensively documented in the reviewed literature, the principles derived from similar Fmoc-dipeptides provide a robust framework for predicting its behavior. The presence of the large phenyl group from Phenylalanine and the charged guanidinium (B1211019) group from Arginine would introduce additional complex interactions, including cation-π interactions, alongside the foundational π-π stacking of the Fmoc groups. Simulations for such a system would aim to elucidate the balance between these varied forces in guiding its unique conformational preferences and assembly pathway.

| Parameter/Aspect | Typical Approach and Findings from Analogous Systems | Projected Relevance for this compound |

|---|---|---|

| Force Field | CHARMM36 or similar force fields are commonly used for peptide simulations. mdpi.com | Standard force fields would be suitable, with careful parameterization for the Fmoc group. |

| Solvent Model | Explicit water models (e.g., TIP3P) are used to accurately capture hydration effects. mdpi.com | Explicit water is critical to model the interactions of the hydrophilic Arginine side chain and the hydrophobic Phenylalanine and Fmoc groups. |

| Simulation Time | Simulations often run for tens to hundreds of nanoseconds to observe initial aggregation events. acs.orgmdpi.com | Longer simulation times would be necessary to capture the complex interplay of forces and potential multi-stage assembly. |

| Key Assembly Drivers | π-π stacking of Fmoc groups, hydrophobic interactions, and intermolecular hydrogen bonding are primary drivers. figshare.comnih.govfrontiersin.org | In addition to Fmoc stacking, strong electrostatic interactions from the Arginine residue and cation-π interactions with the Phenylalanine ring would be significant. |

| Resulting Structures | Formation of condensed fibril structures, often with a hydrophobic core and amphiphilic surface. figshare.comnih.gov | Predicted to form fibrillar or other ordered aggregates, with a complex surface chemistry due to the presence of both charged and aromatic side chains. |

Quantum Chemical Calculations for Electronic Structure and Intermolecular Forces

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and fundamental non-covalent interactions of molecules with high accuracy. researchgate.net For a molecule like this compound, these calculations are vital for understanding the nature and strength of the forces that govern its self-assembly and interactions with other molecules.

Studies on related Fmoc-amino acid derivatives show that π-π interactions between the aromatic fluorenyl rings are a major stabilizing force in their aggregation. mdpi.com QC calculations can quantify the energy of these stacking interactions. Furthermore, they can elucidate the complex interplay of hydrogen bonds, including those involving the peptide backbone, the terminal carboxyl and Fmoc-carbamate groups, and the side chains. core.ac.uk For this compound, QC methods would be particularly useful for characterizing the strong electrostatic and hydrogen bonding capabilities of the Arginine side chain and the potential for cation-π interactions between the protonated guanidinium group of Arginine and the aromatic ring of Phenylalanine. These precise calculations of intermolecular forces provide the energetic parameters necessary for developing accurate force fields used in larger-scale MD simulations.

| Intermolecular Force | Description and Relevance | Computational Method |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. Crucial for the aggregation of Fmoc groups and Phenylalanine side chains. nih.govnih.gov | DFT with dispersion correction (e.g., B3LYP-D3), Symmetry-Adapted Perturbation Theory (SAPT). |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. Key for stabilizing peptide secondary structures and interacting with water. figshare.comacs.org | DFT, Atoms in Molecules (QTAIM) analysis. mdpi.com |

| Electrostatic Interactions | Coulombic forces between charged groups. Highly relevant for the guanidinium group of Arginine and the terminal carboxylate. nih.gov | DFT, Molecular Electrostatic Potential (MEP) mapping. |

| Cation-π Interactions | Interaction between a cation (e.g., guanidinium group of Arginine) and the face of an aromatic ring (e.g., Phenylalanine or Fmoc group). explorationpub.com | DFT, Energy decomposition analysis. |

| Hydrophobic Interactions | The tendency of nonpolar groups (like the phenyl and fluorenyl groups) to aggregate in an aqueous environment. frontiersin.orgnih.gov | Implicitly studied via solvation models in QC; more directly observed in MD simulations. |

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors or to understand the molecular basis of a ligand's biological activity. explorationpub.comnih.gov

For this compound, docking studies would be essential to explore its potential as a bioactive agent. The Arginine and Phenylalanine residues are common components of peptides that interact with various biological targets. For instance, the Arginine-Glycine-Aspartic acid (RGD) motif is a well-known sequence for binding to integrin receptors, which are involved in cell adhesion. reading.ac.uk Docking simulations could predict whether this compound can bind to the RGD-binding pocket of integrins or other receptors where Arginine plays a key recognition role. The simulations calculate a binding energy or score, which helps to rank potential binding poses and compare the affinity to that of known ligands. nih.govmdpi.com Such models provide a structural hypothesis for the interaction, highlighting key hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the ligand-receptor complex. explorationpub.com

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Target Selection & Preparation | Select a protein target based on the peptide's components (e.g., integrins for the Arg residue). Prepare the protein's 3D structure by removing water, adding hydrogens, and assigning charges. | Protein Data Bank (PDB) for structures; AutoDockTools, Schrödinger Maestro. |

| 2. Ligand Preparation | Generate a 3D conformation of this compound. Assign charges and define rotatable bonds. | ChemDraw, Avogadro, Open Babel. |

| 3. Docking Simulation | Run the docking algorithm to explore possible binding poses of the ligand within the target's active site. The program scores and ranks the poses. | AutoDock Vina, GOLD, Glide. nih.gov |

| 4. Analysis of Results | Analyze the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, electrostatic contacts, etc.) stabilizing the complex. | PyMOL, VMD, Discovery Studio. nih.gov |

| 5. Post-Docking Refinement | Run short MD simulations on the most promising docked complex to assess its stability and refine the binding pose. | GROMACS, AMBER. mdpi.com |

Predictive Modeling of Self-Assembly Behavior

Predictive modeling aims to forecast the macroscopic properties of materials based on the structure of their molecular building blocks. For this compound, this involves predicting how individual molecules will organize into larger, functional nanostructures, such as nanofibers, nanotubes, or hydrogels. acs.org

This process often integrates findings from both quantum chemistry and molecular dynamics. Coarse-grained (CG) MD simulations, which simplify molecular representations to study larger systems over longer timescales, are particularly powerful for modeling self-assembly. By grouping atoms into larger beads, these models can simulate the collective behavior of thousands or millions of molecules to predict the final morphology of the assembled structure. The driving forces identified by QC and all-atom MD—such as Fmoc stacking, hydrophobicity, and electrostatic repulsion/attraction—are parameterized into the CG model. nih.gov

Computational studies on various Fmoc-peptides have successfully predicted their propensity to form hydrogels through the entanglement of self-assembled nanofibers. nih.govfrontiersin.org For this compound, predictive models would need to account for the strong directional forces of the charged Arg residue and the bulky aromatic groups. These models could forecast how factors like pH and salt concentration, which would screen the electrostatic charges, might influence the self-assembly pathway and the final material properties, such as hydrogel stiffness. mdpi.com

| Modeling Stage | Inputs | Methodology | Predicted Outputs |

|---|---|---|---|

| Monomer/Dimer Analysis | Atomic coordinates of this compound. | Quantum chemical calculations (DFT). | Interaction energies (π-stacking, H-bonding), charge distribution. |

| Oligomer Formation | Multiple peptide molecules in a simulation box with water. | All-atom Molecular Dynamics (MD). | Initial aggregation motifs, conformational landscape, role of solvent. figshare.com |

| Large-Scale Aggregation | A high concentration of peptide molecules. | Coarse-Grained Molecular Dynamics (CG-MD). | Morphology of final nanostructure (e.g., fibril, sheet, micelle), critical aggregation concentration. |

| Material Property Prediction | The simulated nanostructure (e.g., a fibrillar network). | Further MD simulations or multiscale modeling. | Mechanical properties (e.g., hydrogel storage modulus), dependence on pH/ionic strength. mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and diastereomeric composition of synthetic peptides like Fmoc-DL-Phe-DL-Arg-OH. researchgate.netdntb.gov.ua Given that this compound is a mixture of diastereomers (Fmoc-D-Phe-D-Arg-OH, Fmoc-L-Phe-L-Arg-OH, Fmoc-D-Phe-L-Arg-OH, and Fmoc-L-Phe-D-Arg-OH), chromatographic techniques are essential for their separation and quantification. researchgate.netdntb.gov.ua

Reversed-phase HPLC (RP-HPLC) on achiral stationary phases is a powerful technique for separating these diastereomers due to their differing physicochemical properties. nih.gov The separation is influenced by subtle differences in their secondary structures and interactions with the stationary phase. nih.gov For the determination of enantiomeric excess, chiral HPLC is indispensable. phenomenex.comsigmaaldrich.com This is often achieved using chiral stationary phases (CSPs), such as those based on polysaccharides, which can differentiate between enantiomers. phenomenex.comrsc.org The use of volatile buffers in the mobile phase, such as those containing triethylammonium (B8662869) acetate (B1210297) (TEAA) or formic acid, is common as it makes the method compatible with subsequent mass spectrometric analysis. nih.govsigmaaldrich.com

Key HPLC Parameters for Analysis:

| Parameter | Typical Conditions for Purity (RP-HPLC) | Typical Conditions for Enantiomeric Excess (Chiral HPLC) |

| Column | C18 (e.g., Zorbax 300SB-C18, 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm) phenomenex.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Formic Acid (FA) in Water windows.net |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) | Acetonitrile windows.net |

| Gradient | Linear gradient of 5% to 95% B over 30 minutes | Isocratic or shallow gradient (e.g., 60% B) windows.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min phenomenex.com |

| Detection | UV at 265 nm (for Fmoc group) | UV at 265 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient |

Illustrative Research Findings: A typical RP-HPLC analysis of a synthetic batch of this compound on a C18 column would be expected to resolve the diastereomeric pairs. For instance, the L,L and D,D enantiomeric pair might co-elute but be separated from the L,D and D,L diastereomeric pair. Subsequent analysis on a chiral column, such as a cellulose-based CSP, would then be used to resolve the individual enantiomers within each pair, allowing for the determination of enantiomeric excess. phenomenex.com The chemical and chiral purity of the starting Fmoc-protected amino acids directly impacts the final purity of the peptide. phenomenex.comsigmaaldrich.com For high-quality synthetic peptides, the enantiomeric purity of the starting materials is often required to be ≥99.8%. sigmaaldrich.commerckmillipore.com

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is a critical tool for the structural characterization of peptides, providing precise molecular weight information and enabling sequence confirmation. mdpi.com For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed technique due to its soft ionization nature, which minimizes fragmentation of the parent molecule. nih.gov

The analysis would confirm the expected molecular weight of the compound (C30H33N5O5), which is 543.61 g/mol . biosynth.com The mass spectrometer detects the protonated molecule [M+H]+ at m/z 544.6. Depending on the mobile phase composition and the presence of salts, adducts such as [M+Na]+ or [M+K]+ may also be observed. researchgate.net

Tandem mass spectrometry (MS/MS) can be used for sequence confirmation. By selecting the parent ion (m/z 544.6) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions (b- and y-ions) are produced. The fragmentation pattern would confirm the presence and order of the phenylalanine and arginine residues. While MS/MS can differentiate peptide diastereomers based on product ion ratios, it is not as straightforward as chromatographic separation for quantification. nih.gov

Expected Mass Spectrometry Data:

| Ion Species | Calculated m/z | Observed m/z (example) |

| [M+H]+ | 544.25 | 544.3 |

| [M+Na]+ | 566.23 | 566.2 |

| b2-ion (Fmoc-Phe) | 388.16 | 388.2 |

| y1-ion (Arg) | 175.12 | 175.1 |

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), serves as a powerful and orthogonal technique to HPLC for the analysis of peptides. researchgate.netnih.gov Its high resolving power, especially for polar and charged molecules, makes it well-suited for separating the diastereomers of this compound. researchgate.netdntb.gov.ua The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For peptides, the use of organic modifiers such as acetonitrile or methanol (B129727) in the buffer system can improve separation efficiency, especially for hydrophobic compounds. nih.gov The separation mechanism in CE can be complex, involving not only electrophoretic mobility but also interactions with the capillary wall, which can be exploited to enhance resolution. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective analytical platform, combining the high separation efficiency of CE with the definitive identification capabilities of MS. nih.gov This is particularly advantageous for analyzing small sample volumes. nih.gov

Typical Capillary Electrophoresis Conditions:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Sodium phosphate (B84403) buffer, pH 2.5, with 20% Acetonitrile |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm (peptide bond) or 265 nm (Fmoc group) |

Spectrophotometric Assays for Concentration and Reaction Monitoring

A straightforward and widely used method for quantifying Fmoc-protected peptides is based on the spectrophotometric measurement of the Fmoc group itself. acs.orgnih.gov The Fmoc protecting group is labile to bases, particularly secondary amines like piperidine (B6355638). chempep.com Treatment of this compound with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF) cleaves the Fmoc group, releasing dibenzofulvene (DBF). acs.orgnih.gov This DBF molecule subsequently reacts with piperidine to form a stable dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov

The concentration of the peptide can be determined by measuring the absorbance of the adduct at its maximum wavelength (around 301 nm) and applying the Beer-Lambert law (A = εcl). nih.govbiotage.com This method is highly convenient for monitoring the progress of solid-phase peptide synthesis reactions, for example, to determine the loading of the first amino acid onto a resin. biotage.com

Data for Spectrophotometric Quantification:

| Parameter | Value | Reference |

| Cleavage Reagent | 20% Piperidine in DMF (v/v) | nih.gov |

| Wavelength of Max. Absorbance (λmax) | ~301 nm | nih.govbiotage.com |

| Molar Extinction Coefficient (ε) of Adduct | 7800 M⁻¹cm⁻¹ | nih.govresearchgate.net |

| Reaction Time | ~15-30 minutes | acs.orgresearchgate.net |